5-Bromo-3-fluoro-2-nitrobenzaldehyde
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Overview
Description
5-Bromo-3-fluoro-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 3-fluorobenzaldehyde followed by nitration. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, hydrochloric acid.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Bromo-3-fluoro-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Bromo-3-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-3-fluoro-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzaldehyde is primarily determined by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound in electrophilic aromatic substitution reactions.
Aldehyde Group: Participates in nucleophilic addition reactions, forming various derivatives.
Bromine and Fluorine Atoms: Affect the compound’s reactivity and stability, making it suitable for specific synthetic applications.
Comparison with Similar Compounds
- 5-Bromo-4-fluoro-2-nitrobenzaldehyde
- 3-Bromo-4-fluoro-2-nitrobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
Comparison: Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and applications, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C7H3BrFNO3 |
---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H |
InChI Key |
FUNKFPASRBMVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
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